molecular formula C10H14ClN B13970474 (S)-1-(2-chlorophenyl)butylamine

(S)-1-(2-chlorophenyl)butylamine

Cat. No.: B13970474
M. Wt: 183.68 g/mol
InChI Key: KRMVPJTVBHKRGM-JTQLQIEISA-N
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Description

(S)-1-(2-Chlorophenyl)butylamine is a chiral amine derivative featuring a 2-chlorophenyl group attached to a butylamine backbone. The stereochemistry at the chiral center (S-configuration) significantly influences its biological activity and physicochemical properties. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, such as neurotransmitter analogs or enzyme inhibitors.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m0/s1

InChI Key

KRMVPJTVBHKRGM-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Reductive Amination 85.0% 99.96% Industrial scalability Multi-step purification
Bromination Cascade 53% 97.6% No chromatography Moderate yield
Catalytic Hydrogenation 94% >99% High selectivity Requires specialized catalysts
Chiral Synthesis 55.6% 96.6% ee Enantioselective Complex auxiliaries

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-chlorophenyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-chlorophenyl)butylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-chlorophenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data on (S)-1-(2-chlorophenyl)butylamine are scarce, insights can be drawn from structurally related chlorophenyl-containing compounds:

Chloroaniline Isomers

Chloroaniline isomers (2-, 3-, and 4-chloro derivatives) share the chlorophenyl-amine motif but lack the extended alkyl chain of butylamine. Key differences include:

  • Solubility and Reactivity : The butyl chain in (S)-1-(2-chlorophenyl)butylamine enhances lipophilicity compared to smaller chloro-anilines (e.g., 2-chloroaniline, CAS 95-51-2), which are more polar and water-soluble .
  • Toxicity : Chloro-anilines are associated with higher acute toxicity (e.g., 4-chloroaniline, CAS 106-47-8, is classified as hazardous by the EPA), whereas the extended alkyl chain in butylamine derivatives may alter metabolic pathways and toxicity profiles .

Complex Chlorophenyl-Containing Pharmacophores

Compounds like CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) demonstrate the role of chlorophenyl groups in enhancing antimicrobial activity. Unlike (S)-1-(2-chlorophenyl)butylamine, CDFII incorporates additional heterocyclic moieties (indole, piperidine) that confer synergy with carbapenems against methicillin-resistant S. aureus (MRSA) . This highlights that:

  • Stereochemical Influence: The S-configuration in (S)-1-(2-chlorophenyl)butylamine may offer enantioselective binding advantages absent in non-chiral analogs like CDFII.

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